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molecular formula C8H9N3S B1293816 2-Hydrazinyl-4-methylbenzo[d]thiazole CAS No. 20174-68-9

2-Hydrazinyl-4-methylbenzo[d]thiazole

Cat. No. B1293816
M. Wt: 179.24 g/mol
InChI Key: DYWNRVWOUASMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937714

Procedure details

4-Methyl-2-dimethylaminobenzothiazole hydrobromide (10.95 g.; 0.04 mole), 85% hydrazine hydrate representing 8.01 g., 0.12 mole, and 33 ml. of ethylene glycol were mixed at room temperature and the mixture heated to 140°C. under nitrogen atmosphere. The reaction mixture was maintained at this temperature overnight. After 39 hours of reaction time, the reaction was cooled, diluted with 33 ml. of water, and filtered to separate the desired 4-methyl-2-hydrazinobenzothiazole compound. It was washed with water and dried 2 hours at 65°C. in vacuo, 5.43 g., 79% yield. The product was subjected to nmr, which showed about 5-10% of starting material. The melting point was 161°-166°C.
Name
4-Methyl-2-dimethylaminobenzothiazole hydrobromide
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH3:2][C:3]1[C:8]2[N:9]=[C:10]([N:12](C)C)[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.O.[NH2:16]N>C(O)CO>[CH3:2][C:3]1[C:8]2[N:9]=[C:10]([NH:12][NH2:16])[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-Methyl-2-dimethylaminobenzothiazole hydrobromide
Quantity
10.95 g
Type
reactant
Smiles
Br.CC1=CC=CC2=C1N=C(S2)N(C)C
Step Two
Name
Quantity
8.01 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at this temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After 39 hours of reaction time
Duration
39 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
ADDITION
Type
ADDITION
Details
diluted with 33 ml
FILTRATION
Type
FILTRATION
Details
of water, and filtered
CUSTOM
Type
CUSTOM
Details
to separate the desired 4-methyl-2-hydrazinobenzothiazole compound
WASH
Type
WASH
Details
It was washed with water
CUSTOM
Type
CUSTOM
Details
dried 2 hours at 65°C. in vacuo, 5.43 g
Duration
2 h

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC2=C1N=C(S2)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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